molecular formula C10H4Br2Cl2N2O B2459392 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one CAS No. 866039-34-1

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one

Cat. No. B2459392
CAS RN: 866039-34-1
M. Wt: 398.86
InChI Key: RPGHNQKBAIQOJI-UHFFFAOYSA-N
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Description

“4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are used as intermediates in the manufacture of pharmaceuticals and are widely used in chemical research and in fine chemicals .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5. The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one” would contain a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, with bromine atoms attached at the 4 and 5 positions, and a 2,5-dichlorophenyl group attached at the 2 position .


Chemical Reactions Analysis

Pyridazinones are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

properties

IUPAC Name

4,5-dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2Cl2N2O/c11-6-4-15-16(10(17)9(6)12)8-3-5(13)1-2-7(8)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGHNQKBAIQOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C=N2)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one

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